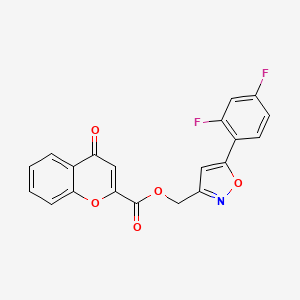

(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate

Description

The compound "(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate" is a synthetic heterocyclic molecule combining an isoxazole ring substituted with a 2,4-difluorophenyl group and a chromene-derived carboxylate ester. The chromene (benzopyran) core is a well-studied scaffold in medicinal chemistry due to its diverse biological activities, including antiviral, anti-inflammatory, and photochemical properties . The isoxazole moiety, a five-membered heterocycle containing oxygen and nitrogen, enhances metabolic stability and binding affinity in drug-like molecules. The 2,4-difluorophenyl substituent contributes to lipophilicity and may influence pharmacokinetic parameters such as membrane permeability.

The ester linkage at the 2-position of the chromene ring is critical for modulating solubility and bioavailability.

Properties

IUPAC Name |

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11F2NO5/c21-11-5-6-13(15(22)7-11)18-8-12(23-28-18)10-26-20(25)19-9-16(24)14-3-1-2-4-17(14)27-19/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGSJEVLRBIGII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11F2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate typically involves multiple steps, starting with the preparation of the isoxazole and chromene intermediates. The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The chromene moiety can be prepared via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and condensation steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate: can undergo various chemical reactions, including:

Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Isoxazoline derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. For example, it may inhibit enzymes involved in oxidative stress pathways or modulate the activity of receptors involved in inflammation. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with two closely related chromene carboxylates:

Key Observations :

Substituent Influence on Activity :

- The trifluoromethyl group in Compound I enhances antiviral activity against hepatitis C virus (HCV) proteases, likely due to electron-withdrawing effects that stabilize interactions with catalytic residues .

- The shorter octyloxy chain in Compound II correlates with anti-inflammatory activity, possibly due to improved solubility compared to the decyloxy analog .

- The 2,4-difluorophenyl-isoxazole group in the target compound may confer dual antiviral and anti-inflammatory effects, as fluorine atoms improve bioavailability and isoxazole rings resist metabolic degradation.

Solubility and Lipophilicity :

- The target compound’s estimated LogP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, Compound I ’s long decyloxy chain increases LogP (~5.8), reducing solubility but enhancing tissue penetration.

Synthetic Accessibility :

- Chromene carboxylates like I and II are typically synthesized via Pechmann condensation, while the target compound’s isoxazole moiety may require cycloaddition or nucleophilic substitution steps .

Comparative Pharmacological Data (Inferred)

*Biological activity for the target compound is inferred from structural analogs. The 2,4-difluorophenyl group is associated with improved target binding in kinase inhibitors, while the chromene core is linked to cytokine modulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Isoxazole Core Formation : Cyclocondensation of hydroxylamine with a β-diketone or α,β-unsaturated ketone precursor under acidic conditions to form the 3,5-disubstituted isoxazole ring .

Chromene Carboxylate Esterification : Coupling the isoxazole intermediate with 4-oxo-4H-chromene-2-carboxylic acid via Steglich esterification (DCC/DMAP) or Mitsunobu reaction (DIAD, PPh3) .

- Critical Parameters : Reaction temperature (80–120°C) and solvent choice (THF, DMF) influence yield. For example, phosphoryl oxychloride-mediated esterification (as in ) achieves 65–75% yield but requires strict anhydrous conditions .

Q. How should researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- <sup>1</sup>H/<sup>19</sup>F NMR : Confirm substitution patterns (e.g., difluorophenyl protons at δ 7.2–7.8 ppm, isoxazole CH3 at δ 2.4–2.6 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 401.08) and isotopic patterns for fluorine .

- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for analogous fluorophenyl-isoxazole derivatives in .

Advanced Research Questions

Q. What strategies optimize bioactivity studies for this compound’s potential kinase inhibition?

- Methodological Answer :

- Target Selection : Prioritize kinases with ATP-binding pockets accommodating the chromene-4-oxo moiety (e.g., MAPK, CDKs) .

- Assay Design :

- In vitro Kinase Assays : Use fluorescence polarization (FP) or TR-FRET with recombinant kinases. Include staurosporine as a positive control .

- Cellular Validation : Measure IC50 in cancer cell lines (e.g., MCF-7, HeLa) with ATP competition studies to confirm target engagement .

- Data Interpretation : Cross-validate with molecular docking (e.g., AutoDock Vina) to map interactions between the difluorophenyl group and hydrophobic kinase residues .

Q. How can researchers resolve contradictions in solubility and stability data across studies?

- Methodological Answer :

- Solubility Profiling : Conduct parallel experiments in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use HPLC-UV to quantify degradation products (e.g., chromene ring hydrolysis at λ 280 nm) .

- Stability Analysis : Apply Arrhenius kinetics (25–40°C) to predict shelf-life. For example, notes ester bond hydrolysis as a major degradation pathway, requiring storage at −20°C under nitrogen .

- Statistical Reconciliation : Use ANOVA to compare batch-to-batch variability (p < 0.05 significance threshold) .

Q. What experimental frameworks assess the environmental fate of this compound?

- Abiotic Studies : Measure logP (octanol-water) and photodegradation half-life under UV light (λ 254 nm) .

- Biotic Studies : Use Daphnia magna or Danio rerio models to evaluate acute toxicity (LC50) and bioaccumulation .

- Computational Modeling : Apply EPI Suite to predict biodegradability and ECOSAR for ecological risk scoring .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of the 2,4-difluorophenyl group in enhancing target selectivity over non-fluorinated analogs .

- In vivo Pharmacokinetics : Develop LC-MS/MS methods to quantify plasma concentrations in rodent models, addressing first-pass metabolism challenges .

- Structure-Activity Relationships (SAR) : Synthesize analogs with varied substituents on the chromene ring (e.g., nitro, amino) to optimize potency and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.